Higher Boiling Point and Thermal Stability vs. MCTs
Glycerides, C14-26 exhibit a significantly higher boiling point compared to medium-chain triglycerides (MCTs, C8-C12), which typically boil in the range of 150–280°C. The reported boiling point of Glycerides, C14-26 is 464.2±25.0 °C at 760 mmHg . This difference of >180°C directly translates to superior thermal stability in high-temperature processing and applications [1].
| Evidence Dimension | Boiling Point (Thermal Stability) |
|---|---|
| Target Compound Data | 464.2±25.0 °C at 760 mmHg |
| Comparator Or Baseline | Medium-chain triglycerides (MCTs, C8-C12): 150–280°C range |
| Quantified Difference | Approximately 180-310°C higher |
| Conditions | Determined by standard boiling point measurement methods |
Why This Matters
This quantifiable difference in boiling point is critical for formulators selecting a glyceride excipient for high-temperature manufacturing processes (e.g., hot melt extrusion, certain lubricant applications) where MCT-based systems would volatilize or degrade.
- [1] Altmeyers Encyclopedia. Triglycerides medium chain. View Source
